molecular formula C16H18FN5O2S2 B2992402 2-((5-(4-(2-(4-Fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105197-63-4

2-((5-(4-(2-(4-Fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2992402
CAS RN: 1105197-63-4
M. Wt: 395.47
InChI Key: KHCGKMSMAXIHCO-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiadiazole ring, and a fluorophenyl group. Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperazine derivatives can undergo a variety of reactions, including cyclization, ring opening, and intermolecular cycloaddition .

Scientific Research Applications

Antimicrobial and Anticancer Activity

2-((5-(4-(2-(4-Fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide and its derivatives have shown significant promise in scientific research, particularly in the synthesis of compounds with potential antimicrobial and anticancer activities. A study highlighted the synthesis of related derivatives and their evaluation for in vitro antimicrobial and anticancer activities. Compounds synthesized exhibited significant antimicrobial activity against various pathogens and displayed good anticancer activity, albeit lower active than standard drugs. Molecular docking studies further supported these findings, indicating these compounds could serve as leads for designing anticancer molecules (Mehta et al., 2019).

Heterocyclic Synthesis for Biological Activities

The synthesis of novel heterocyclic compounds containing elements of the parent compound has been explored for various biological activities. Novel scaffolds incorporating thiadiazole, piperidine, and piperazine were synthesized from biologically active and readily available starting materials. These compounds underwent evaluation for antimicrobial activities against different bacteria and fungi strains. This research contributes to the development of new compounds with potential application in treating microbial infections (Abdelmajeid et al., 2017).

Leishmanicidal Activity

The compound's framework has been utilized to synthesize derivatives with leishmanicidal activity. Specifically, a series of derivatives were synthesized and evaluated for their activity against Leishmania major promastigotes. The findings revealed strong leishmanicidal activity, with certain compounds outperforming standard treatments. This suggests potential applications in developing treatments for leishmaniasis, highlighting the compound's versatility in drug development (Foroumadi et al., 2005).

properties

IUPAC Name

2-[[5-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2S2/c17-12-3-1-11(2-4-12)9-14(24)21-5-7-22(8-6-21)15-19-20-16(26-15)25-10-13(18)23/h1-4H,5-10H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCGKMSMAXIHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(2-(4-Fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

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